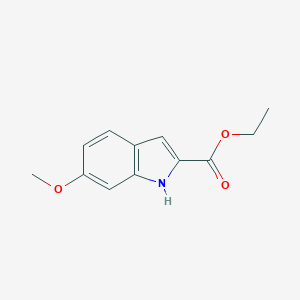

Ethyl 6-methoxy-1H-indole-2-carboxylate

Descripción general

Descripción

Ethyl 6-methoxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a methoxy group at the 6-position of the indole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methoxy-1H-indole-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindole and ethyl chloroformate.

Formation of the Ester: The reaction between 6-methoxyindole and ethyl chloroformate in the presence of a base like triethylamine leads to the formation of ethyl 6-methoxyindole-2-carboxylate.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the process.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the indole ring toward electrophilic substitution, directing incoming electrophiles to specific positions.

Research Findings :

-

Methoxy activation enhances reactivity at positions 5 and 7, while the ester group at position 2 minimally interferes with EAS due to its electron-withdrawing nature .

-

Competitive reactions may occur under harsh conditions, leading to minor products at position 3 .

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis to form carboxylic acids, enabling further derivatization.

Research Findings :

-

Hydrolysis under acidic conditions is more efficient than basic methods due to reduced side reactions.

-

Carboxamide derivatives exhibit enhanced binding to biological targets, such as enzymes and receptors .

Reduction Reactions

The ester and methoxy groups participate in selective reductions.

Research Findings :

-

Over-reduction of the indole ring is avoided by controlling temperature and stoichiometry.

-

Demethylation with BBr₃ preserves the ester group, enabling further functionalization .

Oxidation Reactions

The methoxy group and indole ring are susceptible to oxidation.

Research Findings :

-

Oxidative cleavage of the methoxy group is less efficient compared to direct demethylation.

-

Epoxidation products are intermediates for synthesizing fused indole derivatives .

Nucleophilic Substitution

The methoxy group participates in nucleophilic displacement under specific conditions.

Research Findings :

-

Methoxy substitution is feasible with strong nucleophiles like thiolates but requires high temperatures .

-

Fluorination introduces electron-withdrawing groups, altering electronic properties of the indole ring .

Cross-Coupling Reactions

The indole ring participates in catalytic coupling reactions.

Research Findings :

Aplicaciones Científicas De Investigación

Scientific Research Applications

Ethyl 6-methoxy-1H-indole-2-carboxylate has several notable applications in scientific research:

Medicinal Chemistry

- Anticancer Activity : The compound has shown potential as an anticancer agent, inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, it has been effective against breast cancer cells (MDA-MB-231) at low concentrations (1 μM) by enhancing caspase-3 activity, indicating apoptosis induction.

- Antimicrobial Properties : Studies have demonstrated its efficacy against common bacterial strains, suggesting its potential as a novel antimicrobial agent .

- Mechanisms of Action : this compound interacts with multiple biological pathways, affecting cellular functions such as apoptosis and microbial growth inhibition.

- Structure-Activity Relationship (SAR) : Modifications to the indole scaffold can enhance bioactivity and target specificity, which is crucial for drug development .

Industrial Applications

- The compound is utilized in the synthesis of various chemical intermediates and pharmaceuticals, particularly those targeting specific receptors like CRTH2 and cannabinoid receptors .

Anticancer Efficacy

A study conducted on the anticancer effects of this compound revealed significant inhibition of cell growth in MDA-MB-231 cells. The flow cytometry analysis indicated enhanced apoptotic activity, confirming its potential as an anticancer therapeutic agent.

Antimicrobial Activity

In another investigation focused on antimicrobial properties, the compound exhibited effective inhibition against several bacterial strains at low concentrations. This study highlighted its mechanism of action involving disruption of bacterial cell walls and inhibition of essential enzymes.

Summary of Findings

The research surrounding this compound underscores its multifaceted applications across various domains:

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Potential anticancer and antimicrobial agent |

| Biological Activity | Induces apoptosis; disrupts microbial growth |

| Industrial Chemistry | Synthesis of intermediates for pharmaceuticals |

Mecanismo De Acción

The mechanism of action of ethyl 6-methoxy-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting itself between DNA base pairs, thereby affecting DNA replication and transcription.

Comparación Con Compuestos Similares

Ethyl 6-methoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Ethyl 5-methoxy-1H-indole-2-carboxylate: Similar structure but with the methoxy group at the 5-position, which may lead to different biological activities.

Mthis compound: The ester group is a methyl ester instead of an ethyl ester, potentially affecting its reactivity and solubility.

6-Methoxy-1H-indole-2-carboxylic acid: Lacks the ester group, which may influence its chemical properties and applications.

This compound is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Actividad Biológica

Ethyl 6-methoxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

This compound is an indole derivative characterized by the presence of a methoxy group at the 6-position and an ethyl ester at the carboxylic acid position. This structural configuration is crucial for its biological properties, as indole derivatives are known to exhibit a range of pharmacological effects.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

- Mechanism : The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism involves interference with key cellular pathways that regulate cancer progression.

- Research Findings : Studies have demonstrated that this compound exhibits dose-dependent cytotoxicity against breast, lung, and colon cancer cell lines, with IC50 values indicating significant potency (Table 1).

2. Antimicrobial Activity

- Mechanism : The compound disrupts microbial cell membranes and inhibits essential enzymes, making it a potential candidate for antimicrobial drug development.

- Research Findings : this compound has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating its antimicrobial potential (Table 2).

3. Anti-inflammatory Effects

- Mechanism : Indole derivatives are known to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

- Research Findings : Preliminary studies indicate that this compound may reduce inflammation markers in vitro, suggesting its use in treating inflammatory conditions.

The mechanisms underlying the biological activities of this compound involve various biochemical pathways:

- Receptor Interactions : The compound may bind to multiple receptors, influencing signaling pathways related to cell growth and apoptosis.

- Enzyme Inhibition : It has been identified as a potent inhibitor of certain enzymes involved in cancer metabolism and microbial growth.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Inhibits proliferation |

| A549 (Lung) | 12.7 | Induces apoptosis |

| HCT116 (Colon) | 10.5 | Cell cycle arrest |

Table 2: Antimicrobial Activity Data

| Microbial Strain | MIC (µg/mL) | Effect |

|---|---|---|

| Staphylococcus aureus | 25 | Growth inhibition |

| Escherichia coli | 30 | Membrane disruption |

| Candida albicans | 20 | Enzyme inhibition |

Propiedades

IUPAC Name |

ethyl 6-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFAOIAKHGVBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346514 | |

| Record name | Ethyl 6-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15050-04-1 | |

| Record name | 1H-Indole-2-carboxylic acid, 6-methoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15050-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.